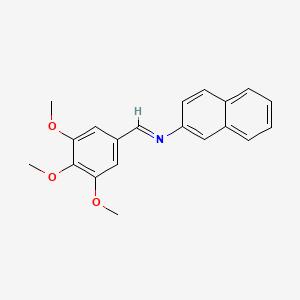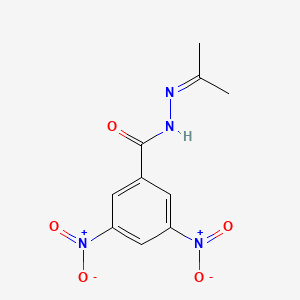
N'-1-Methyl-2-phenylethylidene 4-propyloxybenzhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2E)-1-phenylpropan-2-ylidene]-4-propoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazone linkage between a phenylpropanone moiety and a propoxybenzohydrazide group
Preparation Methods
The synthesis of N’-[(2E)-1-phenylpropan-2-ylidene]-4-propoxybenzohydrazide typically involves the condensation reaction between 1-phenylpropan-2-one and 4-propoxybenzohydrazide. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
N’-[(2E)-1-phenylpropan-2-ylidene]-4-propoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(2E)-1-phenylpropan-2-ylidene]-4-propoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(2E)-1-phenylpropan-2-ylidene]-4-propoxybenzohydrazide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
N’-[(2E)-1-phenylpropan-2-ylidene]-4-propoxybenzohydrazide can be compared with other similar compounds, such as:
N’-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide: This compound has a naphthalene moiety instead of a propoxybenzene group, which may result in different chemical and biological properties.
2,2-diphenyl-N’-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide: This compound has a diphenylacetohydrazide moiety, which may influence its reactivity and applications.
The uniqueness of N’-[(2E)-1-phenylpropan-2-ylidene]-4-propoxybenzohydrazide lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[(E)-1-phenylpropan-2-ylideneamino]-4-propoxybenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-13-23-18-11-9-17(10-12-18)19(22)21-20-15(2)14-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,21,22)/b20-15+ |
InChI Key |
YFRQNDOUJKUSFV-HMMYKYKNSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C(\C)/CC2=CC=CC=C2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=C(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11102803.png)
![Benzamide, 4-methyl-N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B11102809.png)

![4-{(E)-2-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11102819.png)

![methyl 4-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]benzoate](/img/structure/B11102827.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B11102830.png)

![N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B11102859.png)
![(3,6-Diethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazole-1,4-diyl)dimethanediyl diacetate](/img/structure/B11102867.png)

![2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B11102886.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B11102893.png)
![Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11102896.png)
